3-Methyl-5-hexen-3-ol

Descripción

Contextualization within Branched Unsaturated Alcohol Chemistry

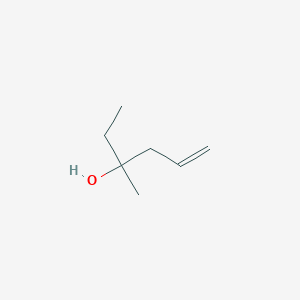

3-Methyl-5-hexen-3-ol, with the chemical formula C7H14O, belongs to the class of branched unsaturated alcohols. sigmaaldrich.comnih.gov Its structure is characterized by a six-carbon chain with a methyl group and a hydroxyl group attached to the third carbon, and a carbon-carbon double bond between the fifth and sixth carbons. sigmaaldrich.comnih.gov This specific arrangement of functional groups, a tertiary alcohol and a terminal alkene, dictates its chemical reactivity and physical properties.

The presence of both an alcohol and an alkene functionality within the same molecule makes it a versatile building block in organic synthesis. ontosight.ai Unlike primary or secondary alcohols, the tertiary nature of the hydroxyl group in this compound means it cannot be easily oxidized to a ketone. uclan.ac.uk Furthermore, the position of the double bond, separated from the hydroxyl group by two single bonds, influences its reactivity in comparison to other unsaturated alcohols where the double bond might be in closer proximity to the hydroxyl group, such as in allylic or homoallylic alcohols. researchgate.net The study of such compounds is crucial for understanding the interplay of different functional groups within a single molecule and for developing new synthetic methodologies.

Foundational Principles and Theoretical Frameworks

The chemical and physical properties of this compound are well-documented and provide a basis for understanding its behavior.

The reactivity of this compound is primarily governed by its two functional groups. The hydroxyl group can undergo reactions typical of tertiary alcohols, such as dehydration to form an alkene or conversion to an ether. The terminal double bond is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation.

The characterization of this compound and its reaction products relies on modern spectroscopic techniques. Infrared (IR) spectroscopy can be used to identify the characteristic absorption bands of the hydroxyl (-OH) and alkene (C=C) functional groups. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton environments within the molecule, allowing for unambiguous structure elucidation. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. nih.gov

Current Research Frontiers and Unexplored Domains

Current research involving this compound and related unsaturated alcohols is focused on several key areas. One significant frontier is its application as a synthon in the development of novel organic transformations. For instance, the presence of both a nucleophilic hydroxyl group and a reactive double bond allows for intramolecular cyclization reactions to form cyclic ethers, which are important structural motifs in many natural products and pharmaceuticals.

The use of unsaturated alcohols in transition metal-catalyzed reactions is another active area of investigation. acs.org For example, reactions such as the Heck arylation, which involves the palladium-catalyzed coupling of an alkene with an aryl halide, can be applied to unsaturated alcohols to create more complex molecular architectures. liv.ac.uk Research in this area aims to develop more efficient and selective catalytic systems for these transformations.

Furthermore, the atmospheric chemistry of unsaturated alcohols is a subject of ongoing study. mdpi.com The reactions of these compounds with atmospheric oxidants like hydroxyl radicals and ozone contribute to the formation of secondary organic aerosols, which have implications for air quality and climate. Understanding the reaction kinetics and mechanisms of these processes is crucial for developing accurate atmospheric models. mdpi.com

Unexplored domains for research on this compound include the investigation of its potential biological activities. While some unsaturated alcohols have been found to possess antimicrobial or signaling properties, the biological profile of this compound remains largely uncharacterized. ontosight.ai Additionally, its potential as a monomer for the synthesis of novel polymers or as a precursor for the production of specialty chemicals and biofuels presents an exciting avenue for future research. The development of biocatalytic methods for the synthesis of chiral versions of this compound could also open up new applications in asymmetric synthesis.

Mentioned Compounds

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylhex-5-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-4-6-7(3,8)5-2/h4,8H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBARKLJMQRUBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935560 | |

| Record name | 3-Methylhex-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1569-44-4 | |

| Record name | 3-Methyl-5-hexen-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1569-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexen-3-ol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylhex-5-en-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-5-hexen-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 3 Methyl 5 Hexen 3 Ol

Catalytic Synthesis Innovations

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the efficiency of chemical reactions to create novel and efficient synthetic pathways. For the synthesis of 3-methyl-5-hexen-3-ol, chemoenzymatic routes often involve the use of enzymes, particularly lipases, for kinetic resolution or in combination with metal catalysts for dynamic kinetic resolution (DKR).

Lipases are widely employed for the enantioselective acylation of racemic alcohols. In a typical kinetic resolution process, one enantiomer of the racemic this compound is selectively acylated by the lipase (B570770), leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. For instance, lipases such as Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and lipases from Burkholderia cepacia and Pseudomonas fluorescens are known to catalyze the resolution of a variety of secondary and tertiary alcohols. acs.orgmdpi.com The combination of a lipase with a vanadium-oxo compound can facilitate the regio- and enantioconvergent transformation of racemic allylic alcohols into optically active allylic esters through a DKR process. organic-chemistry.org In this approach, the metal catalyst is responsible for the racemization of the starting material, while the enzyme performs the enantioselective esterification. organic-chemistry.org

Another chemoenzymatic strategy involves the enantioselective polymerization of related lactones. For example, the enantioselective ring-opening polymerization of 3-methyl-4-oxa-6-hexanolide (MOHEL) has been catalyzed by lipases, where the (S)-isomer reacts significantly faster than the (R)-isomer. nih.gov Such strategies, while not directly producing this compound, highlight the potential of chemoenzymatic methods in creating chiral building blocks that could be converted to the target molecule.

Biosynthetic and Biomimetic Pathways

The natural occurrence of this compound has not been widely reported in the scientific literature, and its specific biosynthetic pathway remains to be elucidated. However, related volatile organic compounds, including other hexenols and methyl-substituted alcohols, are known to be produced by plants and microorganisms. researchgate.netnih.gov For instance, a structurally similar compound, 2,2,3,4-tetramethyl-5-hexen-3-ol, has been identified in the callus extracts of Strobilanthes kunthiana, an endemic plant of the Acanthaceae family. researchgate.net

The biosynthesis of tertiary alcohols in nature is a complex process. Generally, the formation of such compounds could arise from the isoprenoid pathway, which generates a vast diversity of terpenes and their derivatives. Modification of these terpene skeletons through the action of enzymes like cytochrome P450 monooxygenases can introduce hydroxyl groups at sterically hindered positions. Alternatively, the addition of water or other nucleophiles to a carbocation intermediate, formed from a terpene precursor, could also lead to the formation of a tertiary alcohol.

The development of engineered biological systems for the specific production of this compound is still an emerging area of research. However, significant progress has been made in the metabolic engineering of microorganisms for the production of other higher alcohols, which could provide a framework for future work on this specific compound. nih.govfishersci.ca

Metabolic engineering strategies typically involve the introduction of heterologous genes or the modification of existing metabolic pathways in host organisms like Escherichia coli or Saccharomyces cerevisiae. For the production of higher alcohols, pathways such as the fatty acid or amino acid biosynthesis pathways can be harnessed and redirected. nih.gov For example, engineered microbes have been developed for the production of isobutanol and other branched-chain alcohols, which are structurally related to this compound. nih.gov

Future approaches for the engineered production of this compound could involve:

Identification and characterization of novel enzymes: Discovering and characterizing enzymes from nature that can catalyze the specific steps in a putative biosynthetic pathway to this compound.

Protein engineering: Modifying the active site of known enzymes, such as alcohol dehydrogenases or P450s, to accept the specific substrates required for the synthesis of this compound and to control the stereochemistry of the product.

Pathway optimization: Assembling a synthetic metabolic pathway in a microbial host and optimizing the expression levels of the constituent enzymes to maximize product yield and minimize the formation of byproducts.

Enantioselective Synthesis and Chiral Resolution

The creation of the chiral center in this compound with high enantiomeric purity is a key objective in its synthesis. This can be achieved through either the direct asymmetric construction of the chiral center or the resolution of a racemic mixture.

The asymmetric synthesis of tertiary allylic alcohols like this compound is a challenging endeavor. nih.gov One of the most direct methods is the enantioselective addition of an organometallic reagent to a prochiral ketone. For the synthesis of this compound, this would involve the addition of an allyl organometallic reagent to ethyl methyl ketone or the addition of an ethyl organometallic reagent to 5-hexen-3-one.

Several catalytic systems have been developed for the asymmetric allylation of ketones. caltech.edunih.govuni-saarland.de For instance, chiral ligands can be used to control the facial selectivity of the addition of an allyl group to the ketone. Similarly, the enantioselective addition of Grignard reagents to acyclic enones, catalyzed by copper complexes with chiral ligands like JosiPhos, has been shown to produce β-substituted ketones with high enantioselectivity. organic-chemistry.org This could be a potential route to a precursor of this compound.

Another promising approach is the catalytic asymmetric Meisenheimer rearrangement, which proceeds in a stereospecific manner and can be used to synthesize chiral acyclic tertiary allylic alcohols with high enantioselectivity, even when the substituents at the stereocenter have similar steric bulk. nih.gov

A summary of potential asymmetric synthetic approaches is presented in the table below.

| Asymmetric Strategy | Prochiral Substrate | Reagent | Catalyst/Chiral Auxiliary | Potential Product |

| Enantioselective Allylation | Ethyl methyl ketone | Allylboron or Allyltin reagent | Chiral ligand (e.g., BINOL-derived) | (R)- or (S)-3-Methyl-5-hexen-3-ol |

| Enantioselective Ethylation | 5-Hexen-3-one | Diethylzinc or Ethyl Grignard | Chiral ligand (e.g., TADDOL) | (R)- or (S)-3-Methyl-5-hexen-3-ol |

| Enantioselective Conjugate Addition | Methyl vinyl ketone | Ethyl Grignard | Cu-JosiPhos complex | Chiral precursor to this compound |

Kinetic resolution is a widely used method for separating the enantiomers of a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. For this compound, enzymatic kinetic resolution using lipases is a particularly effective method. mdpi.comrsc.org

In a typical lipase-catalyzed kinetic resolution, the racemic alcohol is subjected to transesterification with an acyl donor, such as vinyl acetate. The lipase selectively catalyzes the acylation of one enantiomer, leading to the formation of an enantioenriched ester and leaving the unreacted, enantioenriched alcohol. The enantiomeric ratio (E-value) is a measure of the selectivity of the enzyme. High E-values are desirable for efficient resolution.

The table below summarizes representative results for the lipase-catalyzed kinetic resolution of tertiary allylic alcohols, which can be considered analogous to the resolution of this compound.

| Enzyme | Acyl Donor | Solvent | Substrate (Analogous) | Conversion (%) | ee (product) (%) | ee (substrate) (%) | E-value |

| Candida antarctica Lipase A (CAL-A) | Vinyl acetate | (Trifluoromethyl)benzene | Racemic tertiary alcohol | - | >99 (R)-acetate | - | - |

| Pseudomonas cepacia Lipase (PSL) | Vinyl acetate | Diisopropyl ether | Racemic 1-phenylethanol | ~50 | >99 | >99 | >200 |

| Burkholderia cepacia Lipase | Ethyl methoxyacetate | Toluene | Racemic secondary allylic alcohol | >45 | >99 | >99 | >200 |

In addition to enzymatic methods, chiral phosphoric acid/silver(I) salt co-catalyst systems have been used for the kinetic resolution of racemic tertiary allylic alcohols through an intramolecular SN2' reaction, yielding enantioenriched diene monoepoxides and the recovered enantioenriched tertiary alcohol. researchgate.net

Absolute Configuration Assignment Methodologies

The unambiguous assignment of the absolute configuration of chiral molecules is a fundamental requirement in stereoselective synthesis and the characterization of optically active compounds. For tertiary allylic alcohols such as this compound, which possess a single stereocenter at the C3 position, determining whether the spatial arrangement is (R) or (S) is crucial. A variety of sophisticated methodologies are employed for this purpose, ranging from chiroptical spectroscopy to chemical derivatization followed by spectroscopic analysis.

One of the most powerful techniques for determining the absolute configuration of chiral molecules in solution is Vibrational Circular Dichroism (VCD). nih.govresearchgate.net VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. researchgate.net The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, including its absolute configuration. chemrxiv.org For a molecule like this compound, the process involves measuring the experimental VCD spectrum and comparing it to theoretical spectra calculated for both the (R) and (S) enantiomers. schrodinger.com These theoretical spectra are typically generated using Density Functional Theory (DFT) calculations. A good match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for a confident assignment of the absolute configuration. researchgate.netschrodinger.com The key advantage of VCD is that it does not require crystallization or chemical derivatization of the analyte. researchgate.net

Another widely used approach is the Mosher's method, which involves the chemical derivatization of the alcohol with a chiral reagent. researchgate.net Although originally developed for secondary alcohols, its application has been extended to tertiary alcohols. oup.comoup.com The method involves esterifying the alcohol of unknown configuration with both enantiomers of a chiral acid, typically α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric esters. researchgate.netstackexchange.com Subsequent analysis of the ¹H NMR spectra of these diastereomers allows for the determination of the absolute configuration. stackexchange.com By comparing the chemical shifts (δ) of protons near the newly formed chiral ester center for both the (R)-MTPA and (S)-MTPA esters, a Δδ (δS - δR) value is calculated for each proton. researchgate.net The sign of these Δδ values, when mapped onto a conformational model of the esters, reveals the absolute stereochemistry of the original alcohol. oup.com For tertiary alcohols, predicting the preferred conformation of the MTPA esters can be challenging, but can be aided by computational methods and Nuclear Overhauser Effect (NOE) studies. oup.com

Table 1: Comparison of Methodologies for Absolute Configuration Assignment

| Methodology | Principle | Sample State | Derivatization Required | Key Advantages |

|---|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left vs. right circularly polarized IR light. nih.gov | Solution researchgate.net | No | No crystallization needed; provides solution-state conformation. researchgate.net |

| Mosher's Method (NMR) | Formation of diastereomeric esters with chiral reagents (e.g., MTPA). researchgate.net | Solution | Yes | Well-established; relies on standard NMR instrumentation. stackexchange.com |

| X-ray Crystallography | Diffraction of X-rays by a single crystal. libretexts.org | Solid (Single Crystal) | Often, for non-crystalline samples | Provides unambiguous 3D structure and absolute configuration. cam.ac.uk |

| Chemical Correlation | Conversion to a compound of known absolute configuration. libretexts.org | N/A | Yes | Relates configuration to a known standard. |

X-ray crystallography offers the most definitive method for absolute structure determination, provided that the compound or a suitable derivative can be obtained as a high-quality single crystal. libretexts.orgcam.ac.uk This technique provides a complete three-dimensional map of the atomic positions in the crystal lattice, from which the absolute configuration can be determined unambiguously, often using the Flack parameter. libretexts.org

Finally, chemical correlation can be employed. This involves chemically transforming the this compound into a different chiral molecule whose absolute configuration is already known, without affecting the stereocenter. libretexts.org If the reaction pathway and stereochemical outcomes are well understood, the configuration of the starting material can be inferred from the known configuration of the product.

Elucidation of Chemical Reactivity and Transformation Pathways of 3 Methyl 5 Hexen 3 Ol

Electrophilic and Nucleophilic Reactions at the Alkene Moiety

The π bond of the alkene in 3-methyl-5-hexen-3-ol is weaker and more exposed than the sigma (σ) bonds, making it the primary site for reactivity. Electrophilic addition is a fundamental reaction type for alkenes. In this process, an electrophile is attracted to the electron-rich double bond, leading to the cleavage of the π bond and the formation of two new σ bonds.

The terminal double bond of this compound can undergo various addition reactions, effectively saturating the carbon-carbon bond and introducing new functional groups.

Catalytic hydrogenation is a reduction reaction that involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst. This process converts the alkene moiety into an alkane. The reaction typically occurs on the surface of the catalyst, where both the alkene and hydrogen are adsorbed. The mechanism involves the syn-addition of two hydrogen atoms to the same face of the double bond.

The hydrogenation of this compound results in the formation of 3-methyl-3-hexanol (B1585239). This reaction proceeds without affecting the tertiary alcohol group.

Table 1: Catalytic Hydrogenation of this compound

| Reactant | Catalyst | Product |

|---|

Hydroformylation, also known as the oxo process, is an important industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the C=C double bond. researchgate.net This reaction is typically catalyzed by rhodium or cobalt complexes and uses a mixture of carbon monoxide (CO) and hydrogen (syngas). researchgate.netmdpi.com

When applied to a terminal alkene like this compound, hydroformylation can yield two regioisomeric aldehydes: a linear product and a branched product. The reaction conditions and the choice of ligands on the metal catalyst can be tuned to favor one isomer over the other.

Linear Product: 4-Methyl-4-hydroxyheptanal (from anti-Markovnikov addition)

Branched Product: 2,4-Dimethyl-4-hydroxyhexanal (from Markovnikov addition)

Related carbonylation reactions can also be performed, where CO and a nucleophile (like an alcohol) are added across the double bond to form esters or other carboxylic acid derivatives.

Table 2: Hydroformylation of this compound

| Reactant | Reagents | Catalyst Type | Potential Products |

|---|

The alkene moiety readily reacts with halogens (X₂) and hydrogen halides (HX). The regioselectivity of these additions is a key consideration.

Hydrohalogenation: The addition of hydrogen halides (e.g., HCl, HBr) proceeds via an electrophilic addition mechanism. libretexts.org The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that already has more hydrogen atoms. This occurs because the reaction proceeds through the most stable carbocation intermediate. For this compound, the addition of H⁺ to the terminal carbon (C6) forms a more stable secondary carbocation at C5, which is then attacked by the halide ion (X⁻).

Product: 5-Halo-3-methyl-3-hexanol

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond results in a dihaloalkane. The mechanism involves the formation of a cyclic halonium ion intermediate, which is then opened by a backside attack of a halide ion. This results in the anti-addition of the two halogen atoms, meaning they add to opposite faces of the original double bond.

Product: 5,6-Dihalo-3-methyl-3-hexanol

Table 3: Halogenation and Hydrohalogenation of this compound

| Reaction | Reagent | Regioselectivity/Stereochemistry | Product |

|---|---|---|---|

| Hydrohalogenation | HBr, HCl, HI | Markovnikov addition | 5-Halo-3-methyl-3-hexanol |

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. libretexts.org This process is highly valuable for its specific regioselectivity and stereochemistry. masterorganicchemistry.comlibretexts.org

Hydroboration: In the first step, a borane (B79455) reagent (e.g., BH₃·THF) adds across the double bond. The boron atom, being less electronegative than hydrogen, adds to the less substituted carbon (C6), and the hydrogen adds to the more substituted carbon (C5). This is an anti-Markovnikov addition. The addition is concerted and occurs on the same face of the double bond, a process known as syn-addition. libretexts.orgmasterorganicchemistry.com

Oxidation: In the second step, the organoborane intermediate is oxidized, typically using hydrogen peroxide (H₂O₂) and a base (e.g., NaOH). This step replaces the carbon-boron bond with a carbon-hydroxyl bond with retention of the original stereochemistry. masterorganicchemistry.com

The net result is the syn-addition of H and OH across the double bond, with the hydroxyl group on the less substituted carbon. This reaction converts this compound into 3-methylhexane-1,3-diol.

Table 4: Hydroboration-Oxidation of this compound

| Step | Reagents | Key Features | Product |

|---|---|---|---|

| 1. Hydroboration | BH₃·THF | Anti-Markovnikov, Syn-addition | Organoborane intermediate |

The double bond of this compound can be oxidized to introduce oxygen-containing functional groups, such as epoxides and diols.

Epoxidation: Alkenes can be converted to epoxides (oxiranes) by reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). acs.org The reaction is a concerted process where an oxygen atom is transferred from the peroxy acid to the alkene, forming a three-membered ring containing oxygen. This reaction applied to this compound yields 2-(2-hydroxy-2-methylbutyl)oxirane.

Dihydroxylation: Dihydroxylation is the process of adding two hydroxyl (-OH) groups across the double bond to form a vicinal diol (glycol). The stereochemical outcome depends on the reagents used.

Syn-Dihydroxylation: This is achieved using reagents like osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant (e.g., NMO) or with cold, dilute potassium permanganate (B83412) (KMnO₄). libretexts.orgalmerja.net The mechanism involves the formation of a cyclic intermediate, which leads to the addition of both hydroxyl groups to the same face of the double bond (syn-addition). The product is the syn-isomer of 3-methylhexane-1,2,3-triol.

Anti-Dihydroxylation: This is typically performed in a two-step sequence. First, the alkene is epoxidized as described above. Second, the resulting epoxide is opened via an acid- or base-catalyzed hydrolysis. The ring-opening occurs with a backside attack by the nucleophile (water), resulting in the two hydroxyl groups being on opposite faces of the original double bond (anti-addition). The product is the anti-isomer of 3-methylhexane-1,2,3-triol.

Table 5: Controlled Oxidation of this compound

| Reaction | Reagents | Stereochemistry | Product |

|---|---|---|---|

| Epoxidation | m-CPBA | N/A | 2-(2-Hydroxy-2-methylbutyl)oxirane |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO2. NaHSO₃, H₂O | Syn-addition | 3-Methylhexane-1,2,3-triol (syn-isomer) |

Pericyclic and Cycloaddition Reactivity

Pericyclic reactions of this compound and its derivatives are governed by the concerted movement of electrons through a cyclic transition state. The interplay between the hydroxyl group and the terminal alkene allows for specific cycloaddition pathways.

One notable transformation is the ene reaction , a pericyclic process involving the transfer of an allylic hydrogen to an enophile with a concomitant shift of the double bond. nih.govthieme-connect.de While specific studies on the intramolecular ene reaction of this compound are not extensively documented, analogous systems suggest that upon activation, the terminal double bond can act as the "ene" component and the oxygen of the hydroxyl group (or a derivatized carbonyl) can function as the "enophile". thieme-connect.de

The Prins reaction offers another pathway for cycloaddition, typically involving the acid-catalyzed addition of an aldehyde or ketone to an alkene. wikipedia.orgorganic-chemistry.org In the context of this compound, an intramolecular variant could be envisioned where the hydroxyl group is first oxidized to a ketone. Subsequent acid catalysis could then promote the cyclization of the terminal alkene onto the carbonyl carbon, leading to the formation of a cyclic ether. The outcome of the Prins reaction is highly dependent on the reaction conditions, with the potential to form diols, allylic alcohols, or dioxanes. wikipedia.org Studies on the condensation of formaldehyde (B43269) with isobutene to form 3-methyl-3-buten-1-ol, a related unsaturated alcohol, highlight the utility of the Prins reaction in forming C-C and C-O bonds. nih.govrsc.org

Functional Group Interconversions of the Hydroxyl Group

The tertiary hydroxyl group of this compound is a key site for a variety of functional group interconversions, including substitution, esterification, and dehydration reactions.

Substitution Reactions with Diverse Nucleophiles

The conversion of the hydroxyl group in this compound to other functional groups via nucleophilic substitution is a fundamental transformation. Due to the formation of a relatively stable tertiary and resonance-stabilized allylic carbocation, these reactions typically proceed through an S(_N)1 mechanism. masterorganicchemistry.comunizin.org

The reaction with hydrogen halides (HX) to form the corresponding alkyl halides is a classic example. The reaction is initiated by the protonation of the hydroxyl group by the acid, which converts it into a good leaving group (water). Subsequent departure of water generates the tertiary allylic carbocation, which is then attacked by the halide nucleophile. The rate of this reaction is dependent on the concentration of the alcohol and the acid catalyst but is independent of the halide ion concentration, which is characteristic of an S(_N)1 pathway. masterorganicchemistry.com

The general mechanism is as follows:

Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton from the acid, forming a protonated alcohol (an oxonium ion).

Formation of a carbocation: The C-O bond in the oxonium ion breaks, and a water molecule departs, leaving behind a tertiary, resonance-stabilized carbocation. This is the rate-determining step of the reaction. byjus.com

Nucleophilic attack: The nucleophile (e.g., a halide ion) attacks the electrophilic carbocation, forming the final product.

| Nucleophile | Reagent | Product | Reaction Conditions |

| Chloride | HCl | 3-chloro-3-methyl-5-hexene | Aqueous acid |

| Bromide | HBr | 3-bromo-3-methyl-5-hexene | Aqueous acid |

| Iodide | HI | 3-iodo-3-methyl-5-hexene | Aqueous acid |

| Azide | NaN(3)/H(+) | 3-azido-3-methyl-5-hexene | Acidic conditions |

| Nitrile | NaCN/H(+) | 3-cyano-3-methyl-5-hexene | Acidic conditions |

This table represents plausible substitution reactions based on the known reactivity of tertiary allylic alcohols.

Esterification and Etherification Kinetic Studies

Esterification: The direct esterification of tertiary alcohols like this compound via the Fischer-Speier method (reaction with a carboxylic acid in the presence of a strong acid catalyst) is generally inefficient. mdpi.com This is due to the facile acid-catalyzed dehydration of the tertiary alcohol to form alkenes as the major product under the reaction conditions. quora.com To circumvent this, esterification of tertiary alcohols is often achieved using alternative methods, such as reaction with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base.

Etherification: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, can be adapted for the preparation of ethers from this compound. masterorganicchemistry.comwikipedia.orgbyjus.com The first step involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from a primary alkyl halide in an S(_N)2 reaction. It is crucial to use a primary alkyl halide to avoid competing elimination reactions. masterorganicchemistry.combyjus.com

The reaction kinetics for the Williamson ether synthesis are typically second order, being first order in both the alkoxide and the alkyl halide. researchgate.net

| Reactant 1 | Reactant 2 | Product | Catalyst/Base |

| This compound | Acetyl chloride | 3-methyl-5-hexen-3-yl acetate | Pyridine |

| Sodium 3-methyl-5-hexen-3-oxide | Methyl iodide | 3-methoxy-3-methyl-5-hexene | - |

| Sodium 3-methyl-5-hexen-3-oxide | Ethyl bromide | 3-ethoxy-3-methyl-5-hexene | - |

This table illustrates potential esterification and etherification reactions of this compound.

Dehydration Reaction Mechanisms and Product Distribution Analysis

The acid-catalyzed dehydration of this compound is a prominent reaction that leads to the formation of a mixture of isomeric dienes. As a tertiary alcohol, the dehydration proceeds readily through an E1 elimination mechanism. byjus.comlibretexts.org The reaction is initiated by protonation of the hydroxyl group, followed by the loss of water to form a tertiary, resonance-stabilized carbocation. The final step involves the removal of a proton from a carbon atom adjacent to the carbocation by a weak base (such as water or the conjugate base of the acid catalyst) to form a double bond.

The formation of multiple products is possible due to the presence of different types of protons that can be abstracted from the carbocation intermediate. According to Zaitsev's rule, the major product is typically the most substituted (and therefore most stable) alkene. However, in the case of this compound, the removal of different protons can lead to a mixture of conjugated and non-conjugated dienes.

A study on the dehydration of the closely related 3-methyl-3-hexanol showed the formation of multiple alkene products, with the most substituted alkenes being the major products. quora.com

| Product | Structure | Type of Diene | Expected Abundance |

| 3-Methyl-1,3-hexadiene | CH(_2)=CH-C(CH(_3))=CH-CH(_2)-CH(_3) | Conjugated | Major |

| 3-Methyl-1,4-hexadiene | CH(_2)=CH-CH(CH(_3))-CH=CH-CH(_3) | Non-conjugated | Minor |

| (E/Z)-3-Methyl-2,5-hexadiene | CH(_3)-CH=C(CH(_3))-CH(_2)-CH=CH(_2) | Non-conjugated | Minor |

This table presents the potential product distribution for the dehydration of this compound based on mechanistic principles.

Intramolecular Rearrangement Processes

The structure of this compound, a 1,5-dien-3-ol system, makes it a prime candidate for sigmatropic rearrangements, particularly the oxy-Cope rearrangement. libretexts.org This reaction is a nih.govnih.gov-sigmatropic rearrangement that involves the concerted reorganization of six electrons in a cyclic transition state. nih.govlibretexts.org

Upon heating, this compound can undergo a thermal oxy-Cope rearrangement. The reaction proceeds through a chair-like transition state to form an enol intermediate, which then tautomerizes to the corresponding unsaturated ketone. masterorganicchemistry.com

A significant rate acceleration of the oxy-Cope rearrangement (by a factor of 10 to 10) can be achieved by converting the hydroxyl group to an alkoxide, a process known as the anionic oxy-Cope rearrangement. wikipedia.orgorganic-chemistry.org Deprotonation with a strong base, such as potassium hydride (KH), generates the potassium alkoxide, which then undergoes a rapid rearrangement at much lower temperatures than the thermal counterpart. organic-chemistry.org

| Reaction | Conditions | Intermediate | Final Product |

| Thermal Oxy-Cope Rearrangement | Heat | 6-methyl-6-octen-4-ol (enol) | 6-methyl-6-octen-4-one |

| Anionic Oxy-Cope Rearrangement | 1. KH2. H(_3)O workup | Potassium enolate of 6-methyl-6-octen-4-ol | 6-methyl-6-octen-4-one |

This table outlines the products of the thermal and anionic oxy-Cope rearrangements of this compound.

Reaction Kinetics and Mechanistic Pathways

The kinetics of the reactions of this compound are intrinsically linked to their underlying mechanisms.

For S(_N)1 substitution reactions , the rate law is first order, depending only on the concentration of the alcohol, as the formation of the carbocation is the rate-determining step. masterorganicchemistry.com The rate is significantly influenced by the stability of the carbocation intermediate. The tertiary and allylic nature of the carbocation derived from this compound ensures a relatively fast reaction rate compared to secondary or primary alcohols.

The E1 dehydration reaction also follows a first-order rate law, with the rate being dependent on the concentration of the alcohol. byjus.com The rate-determining step is the formation of the carbocation. byjus.com A study on the dehydration of tertiary-butanol provided a recommended rate constant of k = 2.88(0.91) × 10T s exp(-62.4(0.9) kcal mol/RT). nih.gov While this is for a different alcohol, it provides an insight into the kinetic parameters that can be expected for the dehydration of a tertiary alcohol.

The oxy-Cope rearrangement is a concerted pericyclic reaction, and its kinetics are typically studied by monitoring the disappearance of the starting material or the appearance of the product over time at a given temperature. The reaction follows first-order kinetics. The activation energy for the thermal Cope rearrangement is typically around 33 kcal/mol. masterorganicchemistry.com The anionic oxy-Cope rearrangement has a significantly lower activation energy due to the electronic push from the negatively charged oxygen atom.

Advanced Analytical Characterization Techniques for 3 Methyl 5 Hexen 3 Ol

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy is indispensable for determining the precise structure of chemical compounds. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools that probe the nuclear and vibrational states of a molecule, respectively, yielding a wealth of structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic compounds in solution. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field. For 3-methyl-5-hexen-3-ol, ¹H and ¹³C NMR are fundamental for establishing the carbon framework and the placement of protons.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide essential information about the chemical environment, connectivity, and number of different types of protons and carbons in this compound.

The ¹H NMR spectrum reveals the number of chemically non-equivalent protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. In this compound, distinct signals are expected for the protons of the terminal vinyl group (H-5 and H-6), the allylic methylene (B1212753) group (H-4), the ethyl group (H-1 and H-2), the tertiary methyl group (H-7), and the hydroxyl proton. The integration of these signals corresponds to the number of protons in each group.

The ¹³C NMR spectrum provides information on the number of chemically distinct carbon atoms. For this compound, seven distinct carbon signals are expected, corresponding to the two alkene carbons, the quaternary alcohol carbon, and the various aliphatic carbons. The chemical shifts of these signals are indicative of their electronic environment. For instance, the carbon atom bearing the hydroxyl group (C-3) and the sp² hybridized carbons of the double bond (C-5 and C-6) are characteristically shifted downfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |

|---|---|---|---|---|

| 1 | -CH₃ | ~0.9 | ~8 | Triplet |

| 2 | -CH₂- | ~1.5 | ~35 | Quartet |

| 3 | C-OH | - | ~73 | - |

| 4 | -CH₂- | ~2.2 | ~45 | Doublet |

| 5 | =CH- | ~5.8 | ~134 | Multiplet |

| 6 | =CH₂ | ~5.0-5.2 | ~118 | Multiplet |

| 7 (-CH₃ on C3) | -CH₃ | ~1.1 | ~27 | Singlet |

| -OH | -OH | Variable | - | Singlet (broad) |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond and through-space correlations between nuclei. ethz.chnih.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting H-1 with H-2, H-4 with H-5, and H-5 with H-6, confirming the ethyl and allyl fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.edu An HSQC spectrum would definitively link each proton signal to its corresponding carbon atom, for instance, showing a correlation between the proton signal at ~0.9 ppm and the carbon signal at ~8 ppm (C-1).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is vital for connecting different molecular fragments. sdsu.edu In this compound, key HMBC correlations would include the singlet methyl protons (H-7) correlating to the quaternary carbon (C-3), the ethyl carbons (C-1 and C-2), and the allylic carbon (C-4). This confirms the central position of the quaternary alcohol.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space proximity of nuclei. This is particularly useful for determining stereochemistry and conformation. For an acyclic molecule like this compound, NOESY could show correlations between the protons of the C-3 methyl group (H-7) and the protons on the adjacent methylene groups (H-2 and H-4), providing insight into the preferred rotational conformation around the C2-C3 and C3-C4 bonds.

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Protons (¹H) | Correlating Carbons (¹³C) | Structural Information Confirmed |

|---|---|---|---|

| COSY | H-1 ↔ H-2 | - | Ethyl group fragment |

| COSY | H-4 ↔ H-5 | - | Allyl group connectivity |

| COSY | H-5 ↔ H-6 | - | Vinyl group connectivity |

| HSQC | H-1 | C-1 | Direct H-C attachment |

| HSQC | H-2 | C-2 | Direct H-C attachment |

| HSQC | H-4 | C-4 | Direct H-C attachment |

| HSQC | H-5 | C-5 | Direct H-C attachment |

| HSQC | H-6 | C-6 | Direct H-C attachment |

| HSQC | H-7 | C-7 | Direct H-C attachment |

| HMBC | H-1 | C-2, C-3 | Connection of ethyl group to C-3 |

| HMBC | H-4 | C-3, C-5, C-6 | Connection of allyl group to C-3 |

| HMBC | H-7 | C-2, C-3, C-4 | Confirmation of quaternary center |

Dynamic NMR (DNMR) involves studying NMR spectra at variable temperatures to investigate dynamic processes within a molecule, such as conformational changes or hindered rotation. For this compound, DNMR could theoretically be employed to study the rotational barrier around the C3-C4 bond. At low temperatures, rotation might become slow enough on the NMR timescale to cause broadening or splitting of the signals for the H-2 and H-4 protons if distinct, stable rotamers exist. By analyzing the changes in the line shape of these signals as the temperature is increased, it would be possible to calculate the activation energy for this rotation, providing valuable data on the molecule's conformational dynamics. However, for a simple, acyclic molecule like this, the rotational barriers are generally low, and such studies might require very low temperatures.

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation corresponds to specific vibrational modes, such as stretching and bending of chemical bonds, which are characteristic of the functional groups present.

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the hydroxyl (-OH) and the carbon-carbon double bond (C=C) functionalities. libretexts.org

The most prominent feature is a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. quimicaorganica.orglibretexts.org The broadening is a result of intermolecular hydrogen bonding. Another key absorption is the C-O stretching vibration of the tertiary alcohol, which typically appears as a strong band around 1150 cm⁻¹. quimicaorganica.org

The presence of the alkene group is confirmed by several bands. A weak to medium absorption around 1640 cm⁻¹ corresponds to the C=C stretching vibration. pressbooks.pub The stretching vibrations of the vinylic C-H bonds (=C-H) are observed as medium intensity bands just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). libretexts.org Additionally, characteristic out-of-plane (OOP) bending vibrations for the terminal vinyl group (-CH=CH₂) appear as strong bands in the 910-990 cm⁻¹ region. Finally, the C-H stretching vibrations of the aliphatic (sp³ C-H) portions of the molecule are observed as strong bands in the 2850-3000 cm⁻¹ region. pressbooks.pub

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

|---|---|---|---|

| 3200-3600 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3010-3100 | =C-H Stretch | Alkene | Medium |

| 2850-3000 | C-H Stretch | Alkane | Strong |

| 1640 | C=C Stretch | Alkene | Weak-Medium |

| ~1150 | C-O Stretch | Tertiary Alcohol | Strong |

| 910-990 | =C-H Bend (OOP) | Terminal Alkene | Strong |

Vibrational Spectroscopy

Attenuated Total Reflectance Infrared (ATR-IR) and Vapor Phase IR Spectroscopy

Vibrational spectroscopy is a cornerstone in the structural analysis of this compound, with both ATR-IR and vapor phase IR providing critical information about its functional groups.

Attenuated Total Reflectance Infrared (ATR-IR): This technique analyzes the sample in its neat (undiluted liquid) state. The ATR-IR spectrum of this compound is characterized by a prominent broad absorption band corresponding to the O-H stretching vibration of the tertiary alcohol group, typically observed in the region of 3600-3200 cm⁻¹. Other key absorptions include C-H stretching vibrations for both sp³ (alkane) and sp² (alkene) hybridized carbons just below and above 3000 cm⁻¹, respectively. The C=C double bond of the hexenyl group gives rise to a stretching vibration around 1640 cm⁻¹, while the C-O stretching of the tertiary alcohol is visible in the 1200-1100 cm⁻¹ region. Data for the ATR-IR spectrum of this compound have been recorded using a Bruker Tensor 27 FT-IR instrument. nih.gov

Vapor Phase IR Spectroscopy: When analyzed in the gas phase, the IR spectrum of this compound exhibits sharper absorption bands compared to the condensed phase ATR-IR spectrum. This is because intermolecular interactions, such as hydrogen bonding that causes the broadening of the O-H band, are minimized. The vapor phase spectrum, recorded on instruments like the DIGILAB FTS-14, can reveal finer rotational-vibrational details. nih.gov The fundamental vibrational frequencies remain the same, but the band shapes and precise positions can shift slightly.

The following table summarizes the characteristic infrared absorption bands for this compound.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3600 - 3200 (Broad) |

| C-H (Alkene) | Stretching | 3100 - 3000 |

| C-H (Alkane) | Stretching | 3000 - 2850 |

| C=C (Alkene) | Stretching | ~1640 |

| C-O (Tertiary Alcohol) | Stretching | 1200 - 1100 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a valuable complementary technique to IR spectroscopy for the molecular fingerprinting of this compound. It detects vibrational modes based on changes in polarizability. The analysis is often performed using FT-Raman spectrometers, such as the Bruker MultiRAM. nih.gov

A key feature in the Raman spectrum of this compound is a strong signal for the C=C stretching vibration of the allyl group, which typically appears in the 1640-1650 cm⁻¹ range. This band is often more intense in Raman than in IR spectra for symmetrically substituted or non-polar double bonds. The spectrum also shows distinct signals for C-H stretching and bending modes, as well as C-C skeletal vibrations that contribute to the unique fingerprint region below 1500 cm⁻¹, allowing for unambiguous identification.

| Functional Group | Vibrational Mode | Typical Raman Shift (cm⁻¹) |

| C-H (Alkene/Alkane) | Stretching | 3100 - 2850 |

| C=C (Alkene) | Stretching | 1650 - 1640 (Strong) |

| C-C (Alkyl) | Skeletal Vibrations | 1400 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the molecular formula is C₇H₁₄O. nih.gov HRMS can distinguish this compound from other isomers or compounds with the same nominal mass by measuring its exact mass to several decimal places. This high level of precision is crucial for the unambiguous determination of the elemental formula. nih.gov

| Property | Value |

| Molecular Formula | C₇H₁₄O |

| Average Molecular Weight | 114.19 g/mol |

| Monoisotopic Mass (Exact Mass) | 114.104465066 Da nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is used to investigate the fragmentation pathways of a selected precursor ion. For this compound, the molecular ion ([C₇H₁₄O]⁺˙, m/z 114) is often unstable and may not be observed in high abundance under typical electron ionization (EI) conditions. msu.edu Instead, fragmentation occurs via characteristic pathways for tertiary alcohols.

Key fragmentation mechanisms include:

Alpha-Cleavage: The bonds adjacent to the carbon atom bearing the hydroxyl group are prone to cleavage. The loss of an ethyl radical (•C₂H₅) would result in a fragment ion at m/z 85. A more prominent alpha-cleavage involves the loss of the allyl radical (•C₃H₅), leading to a stable oxonium ion at m/z 73, which is often observed as a major peak. nih.gov

Dehydration: The loss of a water molecule (H₂O) from the molecular ion can occur, leading to a fragment at m/z 96 ([C₇H₁₂]⁺˙).

Analysis of the fragmentation pattern provides structural confirmation. The most abundant fragment ions can be used to reconstruct the connectivity of the original molecule.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 114 | [C₇H₁₄O]⁺˙ | Molecular Ion (often low abundance) |

| 99 | [M - CH₃]⁺ | Loss of methyl radical |

| 85 | [M - C₂H₅]⁺ | Alpha-cleavage: Loss of ethyl radical msu.edu |

| 73 | [M - C₃H₅]⁺ | Alpha-cleavage: Loss of allyl radical |

| 55 | [C₄H₇]⁺ | Further fragmentation/rearrangement |

| 43 | [C₃H₇]⁺ | Alkyl fragment |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing this compound within complex mixtures. vwr.com The gas chromatograph first separates the volatile components of a sample based on their boiling points and interactions with the stationary phase of the GC column. As this compound elutes from the column, it enters the mass spectrometer, which acts as a detector.

The MS component generates a mass spectrum for the compound at its specific retention time. This spectrum serves as a chemical fingerprint. By comparing the obtained mass spectrum with reference libraries, such as the NIST Mass Spectral Library, the compound can be confidently identified. nih.govnist.gov The NIST database lists a mass spectrum for this compound (NIST Number 114513) characterized by its most intense peaks at m/z 73, 43, and 55. nih.gov This combination of a unique retention time and a matching mass spectrum provides very high specificity for identification and analysis.

Chromatographic Separation and Quantification

For the separation and quantification of this compound, Gas Chromatography (GC) is the most suitable method due to the compound's volatility.

Separation: The separation is typically performed using a capillary column. The choice of the stationary phase is critical. A non-polar column (e.g., with a dimethylpolysiloxane phase) would separate analytes primarily based on boiling point differences. For better separation from other alcohols or polar compounds, a mid-polar or polar stationary phase, such as one containing polyethylene (B3416737) glycol (a WAX-type column), is often employed. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds from the column.

Quantification: Following separation by GC, a detector is used for quantification. While a mass spectrometer can be used, a Flame Ionization Detector (FID) is more common for routine quantification due to its robustness, wide linear range, and high sensitivity to hydrocarbons. The FID generates a signal proportional to the amount of carbon atoms entering the flame.

To achieve accurate quantification, a calibration curve is constructed by analyzing a series of standard solutions of this compound at known concentrations. The peak area of the compound in an unknown sample is then compared to this calibration curve to determine its concentration. The use of an internal standard—a known amount of a different, non-interfering compound added to all samples and standards—is a common practice to correct for variations in injection volume and instrument response, thereby improving the precision and accuracy of the quantification.

Gas Chromatography (GC) with Specialized Detectors (e.g., FID, ECD)

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. The compound's volatility and thermal stability make it well-suited for GC-based assessment. When coupled with a Flame Ionization Detector (FID), GC provides a robust and sensitive method for quantitative analysis. The FID is particularly effective for organic analytes, as it generates a signal proportional to the mass of carbon atoms entering the flame, allowing for accurate purity determination. nih.govttb.gov

The assay of this compound is commonly performed using GC to ensure it meets purity specifications, often requiring a minimum of 97.5% purity. thermofisher.com The choice of capillary column is critical, with polar phases based on polyethylene glycol (PEG) often used for the analysis of alcohols and other volatile organic compounds. ub.edu Method parameters such as injector temperature, oven temperature program, and carrier gas flow rate are optimized to achieve baseline separation from any impurities or related compounds.

Table 1: Example GC-FID Parameters for Volatile Alcohol Analysis

| Parameter | Typical Value |

|---|---|

| Column | Polar capillary column (e.g., PEG-based) |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250-300 °C |

| Carrier Gas | Helium or Hydrogen |

| Flow Rate | 1-2 mL/min |

| Oven Program | Initial hold at 40-60 °C, followed by a ramp of 3-10 °C/min to a final temperature of 200-240 °C |

Note: This interactive table contains example parameters and may need optimization for specific applications.

While the Flame Ionization Detector is most common for this type of compound, an Electron Capture Detector (ECD) could be used if the molecule were derivatized with an electron-capturing group. However, for the direct analysis of this compound, FID is the standard choice.

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful tool for analyzing this compound, particularly for assessing purity and resolving it from non-volatile impurities. Reverse-phase (RP) HPLC is the most common mode used for this purpose. sielc.comsielc.com In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

This technique is advantageous as it is performed at or near ambient temperature, avoiding potential thermal degradation of the analyte. The method can be tailored for Mass Spectrometry (MS) compatibility by using volatile mobile phase additives like formic acid instead of non-volatile acids like phosphoric acid. sielc.com HPLC is highly effective for quantifying impurities and can be scaled up for isolation purposes.

Table 2: Illustrative Reverse-Phase HPLC Conditions

| Parameter | Condition |

|---|---|

| Column | C18 or other reverse-phase column |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV (if chromophore is present or derivatized) or Refractive Index (RI) |

| Flow Rate | 0.5-1.5 mL/min |

| Column Temperature | 25-40 °C |

Note: This interactive table outlines typical starting conditions for method development.

Preparative and Flash Chromatography for Isolation

When a high-purity sample of this compound is required for use as a reference standard or for further research, preparative chromatography is the method of choice. Both preparative HPLC and flash chromatography can be employed for its isolation from reaction mixtures or commercial-grade material.

Preparative HPLC is essentially a scaled-up version of the analytical HPLC methods discussed previously. sielc.comsielc.com It uses larger columns and higher flow rates to handle greater sample loads, allowing for the collection of fractions containing the purified compound.

Flash Chromatography is a more rapid and lower-pressure technique compared to preparative HPLC. It is often used for routine purification, employing silica (B1680970) gel as the stationary phase and a solvent gradient (e.g., hexane/ethyl acetate) as the mobile phase. The separation is monitored by thin-layer chromatography (TLC) or an integrated UV detector to guide fraction collection. This method is highly effective for removing synthetic byproducts and starting materials.

Chiral Chromatography for Enantiomeric Excess Determination

This compound contains a stereogenic center at the C3 position, meaning it can exist as a pair of non-superimposable mirror images called enantiomers ((R)- and (S)-forms). gcms.cz Since enantiomers possess identical physical properties in a non-chiral environment, specialized techniques are required for their separation and quantification. Chiral chromatography is the definitive method for determining the enantiomeric excess (e.e.) of a sample.

This separation can be achieved using either chiral GC or chiral HPLC. In both techniques, a chiral stationary phase (CSP) is used. These CSPs are typically based on derivatives of cyclodextrins or polysaccharides, which create a chiral environment that allows for differential interaction with the two enantiomers, resulting in different retention times. gcms.czmz-at.de The relative peak areas of the two enantiomers are then used to calculate the enantiomeric purity of the sample.

Table 3: Example Chiral Column Types and Mobile Phases

| Technique | Chiral Stationary Phase (CSP) | Typical Mobile Phase |

|---|---|---|

| Chiral GC | Derivatized cyclodextrins (e.g., Rt-βDEX) | Helium/Hydrogen (Carrier Gas) |

| Chiral HPLC | Polysaccharide derivatives (e.g., CHIRALPAK®) | Alkane/Alcohol mixtures (e.g., Hexane/Isopropanol) |

Note: This interactive table provides examples of common systems for chiral separations.

Other Advanced Characterization Techniques

Beyond chromatography, other spectroscopic techniques are essential for the unambiguous structural confirmation of this compound.

Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique provides information about the molecular weight and fragmentation pattern of the compound. nih.gov The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern that can be used for its identification, often by comparison to spectral libraries like those from NIST. nih.govnist.gov The molecular ion peak confirms the molecular weight (114.19 g/mol ). nih.govnist.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands, including a broad peak around 3300-3500 cm⁻¹ corresponding to the O-H stretch of the alcohol group, and peaks around 3080 cm⁻¹, 1640 cm⁻¹, and 910 cm⁻¹ associated with the C-H and C=C bonds of the terminal alkene group. nih.govnist.gov

Theoretical and Computational Investigations of 3 Methyl 5 Hexen 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are a fundamental tool for understanding the molecular properties of compounds like 3-methyl-5-hexen-3-ol at the electronic level. These calculations can predict a variety of properties, including electronic structure, reaction mechanisms, and spectroscopic characteristics.

The electronic structure of a molecule is key to its reactivity and physical properties. A central concept in this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity, with a smaller gap generally suggesting higher reactivity.

For this compound, the HOMO is expected to be localized around the carbon-carbon double bond (π orbital) and the oxygen atom of the hydroxyl group (non-bonding lone pair). The LUMO is likely to be the corresponding antibonding π* orbital of the double bond. The presence of both the hydroxyl group and the vinyl group influences the energy levels of these frontier orbitals.

Table 1: Computed Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O |

| Molecular Weight | 114.19 g/mol |

| XLogP3-AA | 1.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Topological Polar Surface Area | 20.2 Ų |

Data sourced from the PubChem database.

Quantum chemical calculations are instrumental in predicting the pathways of chemical reactions and elucidating the structures and energies of transition states. For this compound, several reactions could be of interest, including its oxidation, dehydration, or participation in addition reactions at the double bond.

Computational studies on other tertiary alcohols have explored their photocatalytic conversion, revealing complex reaction mechanisms that involve C-C bond cleavage. Similarly, DFT calculations have been employed to investigate the palladium-catalyzed allylation of primary amines by allylic alcohols, providing detailed mechanistic insights. These studies highlight the power of computational chemistry to map out reaction energy surfaces and identify the most favorable reaction pathways. A theoretical investigation into the reaction mechanisms of this compound would likely involve mapping potential energy surfaces for various reactions to identify the transition states and intermediates, thereby predicting the most likely products.

Computational methods can simulate various types of spectra, including NMR, IR, and Raman. These simulations are valuable for interpreting experimental spectra and confirming molecular structures. Predicted NMR spectra for this compound are available in some chemical databases. For instance, the predicted ¹H NMR spectrum would show distinct signals for the methyl, ethyl, allyl, and hydroxyl protons, with chemical shifts and coupling patterns characteristic of its structure. Similarly, the ¹³C NMR spectrum would reveal the different carbon environments within the molecule.

Theoretical calculations of vibrational frequencies can be correlated with experimental IR and Raman spectra. The calculated IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the alcohol group, C=C stretching of the alkene, and various C-H and C-O stretching and bending vibrations.

This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion. This is crucial as the reactivity and properties of a molecule can be influenced by its preferred conformation.

Computational methods, such as DFT, can be used to perform a systematic search of the conformational space to locate the different stable geometries and calculate their relative energies. For this compound, rotations around the C-C and C-O single bonds would be the primary degrees of freedom. The resulting energy landscape would reveal the most stable conformers and the energy barriers between them.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of molecules over time, offering insights into their flexibility and conformational changes.

MD simulations can be used to explore the conformational flexibility of this compound in detail. By simulating the motion of the atoms over time, it is possible to observe the transitions between different conformations and to calculate the free energy landscape associated with these changes. This would provide a more complete picture of the molecule's flexibility than static quantum chemical calculations.

Solvent Effects on Molecular Behavior

The behavior of this compound in solution is significantly influenced by the surrounding solvent molecules. Computational chemistry provides powerful tools to investigate these solvent effects at a molecular level, offering insights into how different solvent environments can alter the compound's conformation, reactivity, and spectroscopic properties. Both explicit and implicit solvent models are employed in such studies. Explicit models involve simulating a discrete number of solvent molecules around the solute, offering a detailed picture of specific interactions like hydrogen bonding. Implicit models, on the other hand, represent the solvent as a continuous medium with a defined dielectric constant, providing a good approximation of bulk solvent effects.

For tertiary allylic alcohols like this compound, a key area of investigation is the effect of the solvent on the hydroxyl group. The polarity and hydrogen-bonding capability of the solvent can significantly impact the O-H bond's vibrational frequency. A study on 3-arylallyl alcohols, which share the allylic alcohol functional group with this compound, demonstrated that the O-H stretching frequency is highly sensitive to the nature of the solvent. This is due to the formation of intermolecular hydrogen bonds between the alcohol's hydroxyl group and solvent molecules. In non-polar, non-hydrogen-bonding solvents, the O-H stretching frequency is higher, closer to that of an isolated molecule. In contrast, in polar, hydrogen-bond accepting solvents, the frequency shifts to lower values, indicating a weakening of the O-H bond due to the interaction with the solvent.

The following interactive table illustrates the effect of different solvents on the O-H stretching frequency of a representative 3-arylallyl alcohol, providing a model for the expected behavior of this compound.

| Solvent | O-H Stretching Frequency (cm⁻¹) |

| n-Hexane | 3623 |

| Carbon Tetrachloride | 3618 |

| Chloroform | 3598 |

| Benzene | 3578 |

| Diethyl Ether | 3490 |

| Acetone | 3470 |

| Dimethyl Sulfoxide | 3410 |

Beyond spectroscopic properties, solvents can also influence the reactivity of this compound. For instance, in reactions involving the hydroxyl group or the double bond, the solvent can stabilize transition states and intermediates, thereby affecting the reaction rate and selectivity. Computational studies on the hydrogen abstraction reactions of allyl-type monomers have shown that polar solvents can significantly lower the activation energy of the reaction compared to the gas phase. This is attributed to the stabilization of polar transition states by the solvent. For this compound, this implies that its reactivity in polar solvents like water or methanol (B129727) could be substantially different from that in non-polar solvents such as hexane.

Structure-Reactivity and Structure-Activity Relationship (SAR) Modeling

Structure-Reactivity and Structure-Activity Relationship (SAR) modeling are powerful computational tools used to correlate the chemical structure of a molecule with its reactivity and biological activity, respectively. These models are essential in medicinal chemistry and materials science for designing new molecules with desired properties. For this compound, SAR models could be developed to predict its reactivity in various chemical transformations or to estimate its potential biological effects.

The fundamental principle of SAR is that the properties of a molecule are determined by its structure. By systematically modifying the structure of a lead compound and observing the resulting changes in activity, a relationship can be established. For this compound, structural modifications could include changing the length of the alkyl chains, altering the position of the double bond, or introducing substituents on the carbon backbone.

In the context of reactivity, a Quantitative Structure-Reactivity Relationship (QSRR) model could be developed to predict, for example, the rate of an oxidation reaction at the tertiary alcohol or an addition reaction at the double bond. Descriptors used in such models for alcohols often include steric parameters (e.g., Taft's steric parameter, Es), electronic parameters (e.g., Hammett constants, σ, for substituted analogues), and quantum chemical descriptors (e.g., HOMO/LUMO energies, partial atomic charges).

For biological activity, a Quantitative Structure-Activity Relationship (QSAR) model could be used to predict the toxicity or potential therapeutic effects of this compound and its derivatives. For instance, studies on the toxicity of aliphatic alcohols have shown a correlation between their lipophilicity (often represented by the logarithm of the octanol-water partition coefficient, logP) and their biological activity. Generally, for a homologous series of alcohols, toxicity increases with increasing chain length and lipophilicity, up to a certain point where a "cutoff" effect is observed.

The following table presents hypothetical data to illustrate a simple QSAR model for a series of analogous unsaturated alcohols, showing the relationship between lipophilicity (logP) and a hypothetical measure of biological activity (e.g., EC50, the half-maximal effective concentration).

| Compound | logP | EC50 (µM) |

| Analog 1 (C5) | 1.2 | 500 |

| Analog 2 (C6) | 1.7 | 250 |

| This compound (C7) | 2.1 | 120 |

| Analog 3 (C8) | 2.6 | 60 |

| Analog 4 (C9) | 3.1 | 30 |

This illustrative data suggests that as the lipophilicity of the unsaturated alcohol increases, its biological activity also increases (lower EC50 value indicates higher potency). Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby guiding further research and development.

Machine Learning Approaches in Predicting Chemical Behavior

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry for predicting a wide range of molecular properties and behaviors, from reaction outcomes to biological activities. For this compound, ML models could be trained to predict its physicochemical properties, spectroscopic data, and reactivity with high accuracy, often significantly faster than traditional computational methods.

Various ML algorithms are employed in chemical predictions, including deep neural networks (DNNs), graph neural networks (GNNs), and support vector machines (SVMs). These models are trained on large datasets of known molecules and their corresponding properties. The input to these models is a representation of the molecule, which can range from simple molecular descriptors to more complex representations like molecular graphs or fingerprints.

One area where ML has shown great promise is in the prediction of pKa values. The pKa of the hydroxyl group in this compound is a crucial parameter that governs its acid-base chemistry and, consequently, its behavior in different environments. Machine learning models, often combining quantum mechanical calculations with ML algorithms, have been developed to predict pKa values with high accuracy for a diverse range of compounds, including alcohols. These models learn the complex relationships between a molecule's structure and its acidity.

The following table provides an example of how a machine learning model's predictions for the pKa of a series of tertiary alcohols might compare to experimental values, demonstrating the potential accuracy of such approaches.

| Compound | Experimental pKa | Predicted pKa (ML Model) |

| tert-Butyl alcohol | 19.2 | 19.1 |

| 2-Methyl-2-butanol | 19.1 | 19.0 |

| This compound | (Not available) | 18.8 (Hypothetical) |

| 3-Ethyl-3-pentanol | 19.0 | 18.9 |

| 2,3-Dimethyl-2-butanol | 19.3 | 19.2 |

Furthermore, machine learning models are being developed to predict the outcomes of chemical reactions. For a molecule like this compound, which has multiple reactive sites (the hydroxyl group and the carbon-carbon double bond), predicting the major product of a reaction under specific conditions can be challenging. ML models trained on vast reaction databases can learn the intricate rules of chemical reactivity and selectivity. These models can predict the likelihood of different reaction pathways and the structure of the resulting products, accelerating the process of synthesis planning and discovery. The continuous development of more sophisticated ML architectures and the availability of larger, higher-quality datasets are expected to further enhance the predictive power of these computational tools in chemistry.

Biological Activity and Molecular Mechanistic Studies of 3 Methyl 5 Hexen 3 Ol

Biological Interactions at the Molecular Level

There is no available research data concerning the interactions of 3-Methyl-5-hexen-3-ol at a molecular level.